6,8-Dichloroquinazoline-2,4(1h,3h)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
610-24-2 |
|---|---|
Molecular Formula |
C8H4Cl2N2O2 |
Molecular Weight |
231.03 g/mol |
IUPAC Name |
6,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
InChI Key |
VOIFPEGZIPOIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dichloroquinazoline 2,4 1h,3h Dione and Its Analogues
Precursor Synthesis and Starting Materials
The foundation for the synthesis of 6,8-dichloroquinazoline-2,4(1H,3H)-dione lies in the appropriate selection and derivatization of precursor molecules, primarily substituted anthranilic acids.
Derivatization of Anthranilic Acid Derivatives
Anthranilic acid and its derivatives are common starting materials for the synthesis of a wide array of quinazoline-2,4(1H,3H)-diones. The general strategy involves the introduction of a group at the 2-amino position that can subsequently participate in a cyclization reaction to form the pyrimidinedione ring.
One of the most prevalent methods is the reaction of anthranilic acid derivatives with a source of a carbonyl group, which can be introduced via several reagents. For instance, the reaction with isocyanates or their precursors is a widely employed technique. This initial reaction forms a urea (B33335) derivative, which is then primed for intramolecular cyclization.
A variety of substituted anthranilic acids can be utilized, allowing for the synthesis of a diverse library of quinazoline-2,4(1H,3H)-dione analogues. The nature and position of the substituents on the anthranilic acid ring directly influence the substitution pattern of the final product.
Utilization of 2-Amino-3,5-dichlorobenzoic Acid
For the specific synthesis of this compound, the key starting material is 2-amino-3,5-dichlorobenzoic acid. This precursor already contains the desired chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring, which will correspond to the 6 and 8 positions of the final quinazoline-2,4(1H,3H)-dione structure.
The synthesis of this crucial precursor can be achieved through various chlorination methods of 2-aminobenzoic acid or related compounds. The reactivity of the amino and carboxylic acid groups on this precursor dictates the choice of subsequent reaction conditions for the formation of the heterocyclic ring.
Core Quinazoline-2,4(1H,3H)-dione Formation
Once the appropriate precursor is obtained, the next critical step is the construction of the quinazoline-2,4(1H,3H)-dione ring system. This is typically achieved through cyclization reactions that form the two carbonyl groups of the pyrimidinedione ring.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline-2,4(1H,3H)-diones. These reactions involve the intramolecular condensation of a suitably functionalized precursor, often in the presence of a catalyst or under thermal conditions.
While specific experimental details for the cyclocondensation of 2-amino-3,5-dichlorobenzoic acid to form this compound are not extensively detailed in the readily available literature, the general principles of cyclocondensation of anthranilic acid derivatives can be applied. These reactions often involve the use of reagents that provide the C2 and C4 carbonyl carbons.
Urea-Mediated Syntheses
A highly effective and common method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the use of urea or its derivatives. This approach typically begins with the reaction of an anthranilic acid derivative, such as 2-amino-3,5-dichlorobenzoic acid, with a cyanate (B1221674) source, like potassium cyanate, to form an intermediate urea derivative. This intermediate then undergoes an intramolecular cyclization to yield the desired quinazoline-2,4(1H,3H)-dione. nih.gov
An efficient one-pot synthesis of various quinazoline-2,4(1H,3H)-diones has been developed where anthranilic acid derivatives react with potassium cyanate to form the corresponding urea derivatives. nih.gov Subsequent cyclization with sodium hydroxide affords the monosodium salts of the quinazolinedione, which upon acidification, yield the final products in near-quantitative yields. nih.gov This methodology is attractive due to its high efficiency and the ability to obtain highly pure products simply by filtration. nih.gov
| Starting Material | Reagents | Product | Yield |
| 4-Fluoro-2-aminobenzoic acid | 1. KOCN, AcOH, Acetonitrile; 2. NaOH; 3. HCl | 7-Fluoroquinazoline-2,4(1H,3H)-dione | 91% |
| 2-Aminobenzoic acid | 1. KOCN, H₂O; 2. NaOH; 3. HCl | Quinazoline-2,4(1H,3H)-dione | 95% |
| 2-Amino-5-bromobenzoic acid | 1. KOCN, H₂O; 2. NaOH; 3. HCl | 6-Bromoquinazoline-2,4(1H,3H)-dione | 98% |
| 2-Amino-4-chlorobenzoic acid | 1. KOCN, H₂O; 2. NaOH; 3. HCl | 7-Chloroquinazoline-2,4(1H,3H)-dione | 96% |
Table 1: Examples of Urea-Mediated Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives
Green Chemistry Approaches for Quinazoline-2,4(1H,3H)-dione Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of quinazoline-2,4(1H,3H)-diones, green chemistry approaches focus on the use of safer solvents, milder reaction conditions, and waste reduction.
An exemplary green method is the one-pot synthesis of quinazoline-2,4(1H,3H)-diones carried out in water at room temperature. nih.gov This eco-efficient method involves the reaction of anthranilic acid derivatives with potassium cyanate in water, followed by base-mediated cyclization and subsequent acidification to precipitate the product. nih.gov The primary waste generated is the aqueous filtrate, making this a highly sustainable process. nih.gov This approach has been successfully scaled up, demonstrating its potential for industrial applications. nih.gov
| Feature | Description |
| Solvent | Water |
| Temperature | Room Temperature |
| Key Reagents | Anthranilic acid derivatives, Potassium cyanate, NaOH, HCl |
| Work-up | Filtration |
| Advantages | Eco-friendly, High yields, Simple procedure, Scalable |
Table 2: Key Features of a Green Synthesis Approach for Quinazoline-2,4(1H,3H)-diones
Introduction of Halogen Substituents at Positions 6 and 8
The placement of halogen atoms, specifically at the 6 and 8 positions of the quinazoline-2,4(1H,3H)-dione core, is a key step in the synthesis of the target compound and its derivatives. This process relies on carefully controlled halogenation reactions and an understanding of the factors that govern regioselectivity.
Halogenation Strategies
The introduction of halogen atoms onto the quinazoline (B50416) ring system can be achieved through various halogenation methods. While the direct halogenation of the parent quinazoline-2,4(1H,3H)-dione is a common approach, the choice of halogenating agent and reaction conditions is critical to control the position and extent of halogenation. For instance, the use of chlorosulfonic acid on 6-bromoquinazoline-2,4(1H,3H)-dione has been shown to result in the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, indicating a specific directing effect of the existing substituent. researchgate.net
Alternative strategies may involve the synthesis of the quinazoline ring from pre-halogenated precursors, such as substituted anthranilic acids. This approach allows for the precise placement of halogen atoms on the benzene ring portion of the molecule before the formation of the heterocyclic ring.
Regioselective Substitution Mechanisms
The regioselectivity of halogenation on the quinazoline ring is influenced by the electronic properties of the existing substituents and the nature of the electrophilic halogenating species. The presence of electron-donating or electron-withdrawing groups on the benzene ring can direct incoming electrophiles to specific positions. In the case of quinazoline-2,4(1H,3H)-dione, the carbonyl groups and the nitrogen atoms within the pyrimidine (B1678525) ring influence the electron density of the benzene ring, thereby affecting the site of electrophilic attack.
For instance, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione suggests that the bromine atom at position 6 directs the incoming chlorosulfonyl group to the 8-position. researchgate.net This regioselectivity can be attributed to a combination of steric and electronic effects.
Subsequent Derivatization of this compound
Once this compound is synthesized, it serves as a versatile intermediate for further chemical modifications. These derivatizations primarily involve reactions at the C-2 and C-4 positions of the pyrimidine ring and at the halogenated positions on the benzene ring.
Chlorination to 2,4-Dichloroquinazoline Intermediates
A crucial step in the derivatization of this compound is its conversion to the corresponding 2,4-dichloroquinazoline. This is typically achieved by treating the dione (B5365651) with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This reaction transforms the amide-like functional groups at the 2 and 4 positions into more reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
The general reaction involves heating the quinazolinedione with the chlorinating agent, often under reflux conditions. chemicalbook.com The resulting 2,4-dichloroquinazoline derivative, in this case, 2,4,6,8-tetrachloroquinazoline, becomes a key building block for introducing a wide range of substituents.
Nucleophilic Substitution Reactions at C-2 and C-4
The chlorine atoms at the C-2 and C-4 positions of the 2,4-dichloroquinazoline intermediate are highly susceptible to nucleophilic attack. This allows for the regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols.
It is well-documented that nucleophilic substitution on 2,4-dichloroquinazolines is regioselective. nih.govresearchgate.net Typically, the C-4 position is more reactive towards nucleophiles than the C-2 position under mild conditions. stackexchange.commdpi.com This selectivity is attributed to the electronic effects of the nitrogen atoms in the quinazoline ring. The carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net By controlling the reaction conditions, such as temperature and the nature of the nucleophile, it is possible to achieve selective substitution at either the C-4 or both the C-2 and C-4 positions. stackexchange.com For example, reaction with an amine at low temperatures often leads to monosubstitution at the C-4 position, while harsher conditions or the use of a stronger nucleophile can lead to disubstitution. stackexchange.comrsc.org
Table 1: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinazolines| Position | Reactivity | Typical Conditions for Monosubstitution | Typical Conditions for Disubstitution |
|---|---|---|---|
| C-4 | More reactive | Mild conditions (e.g., lower temperature) | - |
| C-2 | Less reactive | - | Harsh conditions (e.g., higher temperature, stronger nucleophile) |
Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones
The halogen atoms at the 6 and 8 positions of the quinazoline ring provide handles for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are powerful tools for introducing a wide variety of substituents, including aryl, alkyl, and amino groups, onto the benzene portion of the quinazoline scaffold.
Several types of metal-catalyzed cross-coupling reactions have been successfully applied to halogenated quinazolinones and their derivatives, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the halogenated quinazolinone with a boronic acid or ester. mdpi.com It is a versatile method for forming C-C bonds.
Heck Coupling: This reaction couples the halogenated quinazolinone with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is used to form C-C bonds between the halogenated quinazolinone and a terminal alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halogenated quinazolinone with an amine.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can influence the yield and selectivity of the desired product. The reactivity of the C-X bond in these cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. mdpi.com
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinazolinones| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Boronic acid/ester | C-C |
| Heck | Palladium | Alkene | C-C |
| Sonogashira | Palladium/Copper | Terminal alkyne | C-C |
| Buchwald-Hartwig | Palladium | Amine | C-N |
Introduction of Diverse Chemical Moieties
The core structure of this compound serves as a versatile scaffold for chemical modification. The introduction of diverse chemical moieties at various positions on the quinazoline ring system is a key strategy for developing analogues with tailored properties. These modifications primarily target the nitrogen atoms at the N-1 and N-3 positions and, to a lesser extent, the carbon atoms of the benzene ring. Methodologies such as alkylation, arylation, and the introduction of functional groups like sulfonamides have been effectively employed.
N-Alkylation and N-Arylation
The most common sites for introducing chemical diversity are the nitrogen atoms at the N-1 and N-3 positions of the quinazolinedione ring. The acidic nature of the N-H protons facilitates their removal by a base, generating a nucleophilic nitrogen species that can react with various electrophiles.
N-Alkylation: This is a fundamental method for derivatization, typically achieved by reacting the quinazolinedione scaffold with an alkyl halide in the presence of a base. nih.govmdpi.com Common bases include potassium carbonate (K₂CO₃), and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF). nih.govmdpi.com This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups. For example, the reaction of a 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate with various halides (R¹X) in the presence of K₂CO₃ and DMF leads to the corresponding N-1 substituted products. mdpi.com Microwave irradiation has also been utilized to optimize and accelerate alkylation reactions, using reagents like dimethyl and diethyl carbonates. nih.gov
The following table summarizes representative N-alkylation reactions on the quinazoline-2,4(1H,3H)-dione scaffold.
| Starting Scaffold | Reagent/Electrophile | Conditions | Moiety Introduced | Reference |
|---|---|---|---|---|
| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate | K₂CO₃, DMF, Room Temperature | -CH₂COOEt (at N-1 and N-3) | nih.gov |
| 3-Phenylethyl-1H-quinazoline-2,4-dione | Methyl iodide | Tetramethylguanidine, CHCl₃, 55°C | -CH₃ (at N-1) | mdpi.com |
| 3-(Benzyloxy)quinazoline-2,4(1H,3H)-dione | Alkyl/Aryl Halides (R¹X) | K₂CO₃, DMF, 80°C | Various R¹ groups (at N-1) | mdpi.com |
| Quinazoline-2,4(1H,3H)-diones | Dimethyl carbonate / Diethyl carbonate | Microwave Irradiation | -CH₃ / -CH₂CH₃ | nih.gov |
C-Arylation and Other Ring Functionalizations
Beyond modifications at the nitrogen centers, the benzene portion of the quinazoline-2,4(1H,3H)-dione ring system can also be functionalized. This allows for the introduction of aryl groups and other functionalities, significantly expanding the chemical diversity of the resulting analogues.
Suzuki Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. This methodology has been applied to introduce various aryl substituents at the C-6, C-7, or C-8 positions of the quinazolinedione core. nih.govmdpi.com The synthesis involves reacting a halogenated quinazolinedione intermediate (e.g., bromo-substituted) with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govmdpi.com This approach has proven effective for creating a library of compounds with diverse phenyl-ring substitutions. mdpi.com
Sulfonylation and Related Reactions: The aromatic ring can also be functionalized through electrophilic substitution. For instance, treatment of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid results in the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione. researchgate.net This sulfonyl chloride intermediate is a valuable precursor that can react with various nucleophiles, including water, alcohols, and amines, to yield the corresponding sulfonic acids, sulfonates, and sulfonamides, respectively. researchgate.net Reduction of the sulfonyl chloride group can also provide access to mercapto-substituted derivatives. researchgate.net
The table below details examples of introducing moieties onto the benzene ring of the quinazolinedione scaffold.
| Starting Scaffold | Reagent(s) | Conditions | Moiety Introduced (Position) | Reference |
|---|---|---|---|---|
| Bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-diones | Arylboronic acids | Pd(PPh₃)₄ catalyst | Aryl groups (C-6, C-7, C-8) | nih.govmdpi.com |
| 6-Bromoquinazoline-2,4(1H,3H)-dione | 1. Chlorosulfonic acid 2. Alcohols/Amines | - | -SO₂OAlk / -SO₂NR¹R² (C-8) | researchgate.net |
| 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | SnCl₂·2H₂O, HCl | Reduction | -SH (C-8) | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 6,8 Dichloroquinazoline 2,4 1h,3h Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 6,8-dichloroquinazoline-2,4(1H,3H)-dione, both ¹H and ¹³C NMR are fundamental for structural confirmation.
The ¹H NMR spectrum of the parent this compound scaffold is expected to be relatively simple in the aromatic region, showing two signals for the protons at the C-5 and C-7 positions. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the carbonyl groups of the heterocyclic ring. For instance, in the related compound 6-chloroquinazoline-2,4(1H,3H)-dione, the aromatic protons appear at δ 7.81 (d, J = 2.4 Hz, 1H), 7.68 (dd, J = 8.8, 2.4 Hz, 1H), and 7.19 (d, J = 8.8 Hz, 1H) ppm. rsc.org The protons attached to the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets at a downfield chemical shift, often above 10.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. rsc.org
When the scaffold is derivatized, typically by substitution at the N1 and/or N3 positions, additional signals corresponding to the substituents appear in the spectrum. For example, alkyl or benzyl (B1604629) groups introduced at these positions will show characteristic signals in the aliphatic or aromatic regions, respectively.
Table 1: Representative ¹H NMR Data for Substituted Quinazoline-2,4(1H,3H)-dione Derivatives Note: Data is for structurally related analogs to illustrate typical chemical shifts.
| Compound | Solvent | Aromatic Protons (δ, ppm) | N-H / Substituent Protons (δ, ppm) |
|---|---|---|---|
| 6-Chloroquinazoline-2,4(1H,3H)-dione rsc.org | DMSO-d₆ | 7.81 (d, H-5), 7.68 (dd, H-7), 7.19 (d, H-8) | 11.41 (s, 1H), 11.48 (s, 1H) |
| 8-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione rsc.org | DMSO-d₆ | 8.58 (s, 1H), 8.42 (s, 1H) | 11.01-11.07 (s, 2H) |
| 3-Methylquinazoline-2,4(1H,3H)-dione rsc.org | DMSO-d₆ | 7.91 (d, H-5), 7.64 (t, H-7), 7.24–7.11 (m, H-6, H-8) | 11.44 (s, 1H, N1-H), 3.25 (s, 3H, N3-CH₃) |
| Dibenzyl 2,2'-(6-bromo-2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate mdpi.com | DMSO-d₆ | 8.15 (d, H-5), 7.94 (d, H-7), 7.49 (d, H-8) | 7.32–7.39 (m, 10H, Ph), 5.21 (s, 2H, CH₂O), 5.20 (s, 2H, CH₂O), 5.09 (s, 2H, NCH₂), 4.81 (s, 2H, NCH₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides essential information regarding the carbon skeleton of the molecule. For the this compound core, characteristic signals for the two carbonyl carbons (C-2 and C-4) are observed in the downfield region, typically between 150 and 165 ppm. rsc.orgnih.gov The aromatic carbons show signals in the range of approximately 110 to 140 ppm. The carbons directly attached to the chlorine atoms (C-6 and C-8) are significantly influenced, and their precise chemical shifts are key indicators of the substitution pattern. For comparison, the ¹³C NMR spectrum of 6-chloroquinazoline-2,4(1H,3H)-dione shows signals at δ 162.78 (C=O), 150.22 (C=O), 138.66, 135.90, 131.48, 126.42, 115.23, and 114.11 ppm. rsc.org
Derivatization at the N1 and N3 positions introduces new carbon signals corresponding to the substituent groups, which are readily identified in the spectrum.
Table 2: Representative ¹³C NMR Data for Substituted Quinazoline-2,4(1H,3H)-dione Derivatives Note: Data is for structurally related analogs to illustrate typical chemical shifts.
| Compound | Solvent | Carbonyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
|---|---|---|---|
| 6-Chloroquinazoline-2,4(1H,3H)-dione rsc.org | DMSO-d₆ | 162.78, 150.22 | 138.66, 135.90, 131.48, 126.42, 115.23, 114.11 |
| 8-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione rsc.org | DMSO-d₆ | 169.61, 150.80 | 147.25, 141.22, 129.38, 123.12, 114.47, 111.99 |
| Dibenzyl 2,2'-(6-bromo-2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate mdpi.com | DMSO-d₆ | 167.6, 167.4, 159.5, 149.9 | 138.9, 138.3, 135.5, 135.4, 129.9, 128.4, 128.2, 128.2, 127.9, 127.9, 117.5, 116.0, 115.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives shows several characteristic absorption bands.
The N-H stretching vibrations for the N1-H and N3-H groups in the parent scaffold typically appear as broad bands in the region of 3100-3300 cm⁻¹. The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to asymmetric and symmetric stretching, two distinct bands are often observed for the dione (B5365651) system, usually in the range of 1650-1750 cm⁻¹. rsc.org For example, 6-chloroquinazoline-2,4(1H,3H)-dione displays strong carbonyl peaks at 1728 and 1700 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations, which are crucial for confirming the presence of the chloro-substituents, typically result in strong absorptions in the fingerprint region, below 850 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Quinazoline-2,4(1H,3H)-dione Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| N-H | Stretching | 3100 - 3300 | 6-Chloroquinazoline-2,4(1H,3H)-dione : 3200 cm⁻¹ rsc.org |
| Aromatic C-H | Stretching | 3000 - 3100 | 6-Chloroquinazoline-2,4(1H,3H)-dione : 3060 cm⁻¹ rsc.org |
| C=O (Amide) | Stretching | 1650 - 1750 | 6-Chloroquinazoline-2,4(1H,3H)-dione : 1728, 1700 cm⁻¹ rsc.org |
| Aromatic C=C | Stretching | 1450 - 1600 | 8-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione : 1626, 1485 cm⁻¹ rsc.org |
| C-Cl | Stretching | < 850 | 6-Chloroquinazoline-2,4(1H,3H)-dione : 832, 752 cm⁻¹ rsc.org |
Mass Spectrometry Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Under EI-MS conditions, molecules are fragmented by a high-energy electron beam, providing a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be a key feature. A highly characteristic aspect of its mass spectrum would be the isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms. This would lead to a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. Fragmentation pathways for quinazolinediones often involve the loss of CO and HNCO moieties from the heterocyclic ring. nih.gov
LC-MS is a highly sensitive technique used for the analysis of complex mixtures and the determination of molecular weights of synthesized compounds. Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, which typically result in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com This method is particularly valuable for analyzing libraries of this compound derivatives, allowing for the rapid confirmation of the molecular weight of each product. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the synthesized compounds. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a crucial step in the identification of a newly synthesized compound. For derivatives of this compound, HRMS provides definitive evidence of their successful synthesis and purity.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap analyzer. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the ions.
For the parent compound, this compound, the protonated molecule ([M+H]⁺) would be observed. A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern arising from the presence of the two chlorine isotopes, ³⁵Cl and ³⁷Cl. This results in a distinctive cluster of peaks for the molecular ion, with the relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks being approximately in a 9:6:1 ratio.
Table 1: Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₈H₄Cl₂N₂O₂ + H]⁺ | 230.9722 | Data not available |
Note: The calculated m/z value is for the most abundant isotopes. The observed m/z would be determined experimentally.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For quinazoline-2,4(1H,3H)-dione derivatives, common fragmentation pathways include the loss of CO and NCO moieties, as well as cleavages related to any substituents on the quinazoline (B50416) core. The high-resolution measurement of these fragment ions further aids in the structural confirmation.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While the specific crystal structure of this compound is not publicly available, analysis of related quinazoline-2,4(1H,3H)-dione derivatives allows for an informed prediction of its solid-state structure. The fundamental quinazoline-2,4(1H,3H)-dione core is expected to be nearly planar.
In the solid state, these molecules typically form extensive networks of intermolecular hydrogen bonds. The N-H groups at positions 1 and 3 are potent hydrogen bond donors, while the carbonyl oxygen atoms at positions 2 and 4 act as hydrogen bond acceptors. These interactions are key in dictating the packing of the molecules in the crystal lattice. It is common for quinazolinediones to form centrosymmetric dimers through N—H···O hydrogen bonds.
Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a significant role in the crystal packing. The presence of the two chlorine atoms on the benzene (B151609) ring will influence the electronic nature of the aromatic system and may affect the geometry of these stacking interactions.
Table 2: Typical Crystallographic Parameters for Quinazoline-2,4(1H,3H)-dione Derivatives
| Parameter | Expected Value Range |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, P-1, etc. |
| N—H···O Hydrogen Bond Distance (Å) | 2.7 - 3.0 |
| C=O Bond Length (Å) | 1.21 - 1.24 |
| C—N Bond Length (Å) | 1.36 - 1.40 |
| π–π Stacking Distance (Å) | 3.3 - 3.8 |
Note: These are typical ranges observed for this class of compounds and the actual values for this compound would need to be determined experimentally.
The precise bond lengths and angles within the this compound molecule, as would be revealed by X-ray crystallography, are influenced by the electronic effects of the chlorine substituents. These electron-withdrawing groups can subtly alter the geometry and reactivity of the molecule.
Structure Activity Relationship Sar Studies of 6,8 Dichloroquinazoline 2,4 1h,3h Dione Derivatives
Positional Effects of Substituents on Biological Activity
The biological activity of 6,8-dichloroquinazoline-2,4(1H,3H)-dione derivatives is significantly influenced by the position of various substituents on the quinazoline (B50416) ring. Modifications at the N-1, N-3, C-6, and C-8 positions have been shown to alter the pharmacological properties of these compounds.
Substitutions at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione core are crucial for modulating biological activity. Studies have shown that introducing different functional groups at these positions can lead to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
For instance, the synthesis of novel N-1 and N-3 bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties has been explored. These modifications aim to enhance the interaction of the compounds with their biological targets. The introduction of alkyl or aryl groups at the N-1 and N-3 positions can also influence the lipophilicity and electronic properties of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Research has also focused on the synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives with various heterocyclic moieties to investigate their potential as antimicrobial agents. The nature and size of the substituents at these positions play a critical role in determining the potency and selectivity of the compounds. For example, the introduction of bulky groups may enhance binding to a specific target, while smaller groups might be necessary for penetration into the active site of an enzyme.
Table 1: N-1 and N-3 Modifications of Quinazoline-2,4(1H,3H)-dione Derivatives and their Biological Activities
| Compound | N-1 Substituent | N-3 Substituent | Biological Activity |
|---|---|---|---|
| 1a | -H | -H | Starting material |
| 2a | -CH2COOBn | -CH2COOBn | Intermediate |
| 3a | -CH2C(=NH)NH2 | -CH2C(=NH)NH2 | NHE-1 inhibitor |
| 4a | 5-amino-1,2,4-triazole side chains | 5-amino-1,2,4-triazole side chains | Anti-inflammatory |
The chlorine atoms at the C-6 and C-8 positions of the this compound scaffold are key determinants of its biological activity. These halogen substituents significantly influence the electronic properties of the benzene (B151609) ring, which in turn affects the molecule's interaction with biological targets.
Studies on related quinazolinedione structures have shown that modifications at these positions can have a profound impact on activity. For example, in a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, the introduction of aryl groups at the C-6 or C-7 position showed significant effects on anti-HCV activity. Specifically, compounds with a C-6 aryl group exhibited notable cytotoxicity, whereas a C-7 regioisomer demonstrated improved inhibitory activity. This highlights the importance of the substitution pattern on the benzene ring for biological outcomes.
While direct derivatization of the chlorine atoms at C-6 and C-8 of the title compound is less commonly reported, the principles from related structures suggest that replacing these halogens with other functional groups could lead to novel compounds with altered potency and selectivity. For instance, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its subsequent reactions with various nucleophiles yielded a range of 8-substituted derivatives with potential biological activities.
Table 2: C-6 and C-8 Modifications of Quinazoline-2,4(1H,3H)-dione Derivatives and their Biological Activities
| Compound | C-6 Substituent | C-8 Substituent | Biological Activity |
|---|---|---|---|
| This compound | -Cl | -Cl | Parent Compound |
| 6-bromoquinazoline-2,4(1H,3H)-dione | -Br | -H | Intermediate |
| 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione | -Br | -SO2Cl | Intermediate |
| 6-bromo-8-mercaptoquinazoline-2,4-dione | -Br | -SH | Potential Biological Activity |
Modifications at the C-2 and C-4 positions of the quinazoline-2,4(1H,3H)-dione ring system are fundamental to its chemical reactivity and biological activity. The carbonyl groups at these positions are key features of the dione (B5365651) structure.
While direct major modifications to the C-2 and C-4 carbonyls would alter the fundamental quinazoline-2,4(1H,3H)-dione scaffold, related studies on quinazolines highlight the importance of substituents at these positions. For instance, in 2-amino-quinazoline derivatives, the introduction of various amino substituents at the C-2 position was explored to enhance antagonist activity at the A2A adenosine receptor. Similarly, achieving regioselective substitution at the C-2 position of the quinazoline core often presents a challenge, with the C-4 position generally being more reactive in aromatic nucleophilic substitutions.
The inherent reactivity of the C-2 and C-4 positions in the broader quinazoline family suggests that even subtle electronic changes resulting from substitutions elsewhere on the this compound ring can influence the properties of these carbonyl groups and, consequently, their biological interactions.
Influence of Specific Functional Groups and Heterocyclic Moieties
The introduction of specific functional groups and heterocyclic moieties to the this compound scaffold can dramatically alter its biological profile. Aryl, heteroaryl, alkyl, and halogenated alkyl substituents have been investigated for their potential to enhance therapeutic efficacy.
The incorporation of aryl and heteroaryl moieties, such as oxadiazole, thiadiazole, and triazole, into the quinazoline-2,4(1H,3H)-dione structure has been a strategy to develop novel antimicrobial agents. These heterocyclic rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.
For example, the synthesis of 1,3-bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione and related triazole derivatives has been reported. The biological evaluation of these compounds against various bacterial strains revealed that some derivatives exhibited promising broad-spectrum activity. The nature of the heteroaryl ring and its point of attachment to the quinazoline core are critical for determining the antimicrobial potency.
In the context of adenosine receptor antagonists, 4-(furan-2-yl)quinazolin-2-amine derivatives have shown good binding activities, indicating that heteroaryl substituents can be beneficial for this target class as well.
Table 3: Aryl and Heteroaryl Substituted Quinazoline-2,4(1H,3H)-dione Derivatives and their Biological Activities
| Compound | Substituent | Position of Substitution | Biological Activity |
|---|---|---|---|
| 7 | 5-mercapto-1,3,4-oxadiazol-2-yl)methyl | N-1, N-3 | Antimicrobial |
| 13 | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | N-1, N-3 | Antimicrobial |
| 14a | (5-(phenylamino)-1,3,4-oxadiazol-2-yl)methyl | N-1, N-3 | Antimicrobial |
| 14b | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | N-1, N-3 | Antimicrobial |
The introduction of alkyl and halogenated alkyl chains at various positions of the quinazoline-2,4(1H,3H)-dione ring can modulate the lipophilicity and steric properties of the molecule. These modifications can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
For instance, the synthesis of 3-aryl(alkyl)quinazoline-2,4(1H,3H)-diones and their subsequent alkylation at the N-1 position with various alkyl halides has been reported. These modifications can lead to derivatives with altered pharmacokinetic properties.
Effects of Amide, Hydrazide, and Sulfonamide Linkers
Amide Linkers: In various other heterocyclic scaffolds, the introduction of an amide linker allows for the exploration of interactions with biological targets through hydrogen bonding. The orientation and nature of the substituents attached to the amide nitrogen are critical for determining the binding affinity and selectivity.
Hydrazide Linkers: Hydrazide moieties can also participate in hydrogen bonding and can be used to introduce further diversity by serving as a handle for additional chemical modifications.
Sulfonamide Linkers: The sulfonamide group is a key functional group in many marketed drugs. Its geometry and hydrogen bonding capabilities can significantly impact the pharmacological profile of a compound.
Without specific studies on this compound derivatives, any discussion on the effects of these linkers remains speculative and based on extrapolation from other chemical series.
Preliminary Structure-Activity Relationship Discussions
A preliminary discussion on the structure-activity relationships of this compound derivatives is hampered by the lack of dedicated research in this specific area. For a meaningful SAR discussion, a series of compounds with systematic variations would need to be synthesized and evaluated against a specific biological target. Such studies would typically investigate the influence of:
The nature and position of the linker on the quinazoline core.
The type and substitution pattern of the group attached to the linker.
General SAR trends for other quinazoline derivatives have highlighted the importance of substitutions at the N1 and N3 positions, as well as on the benzene ring, for various biological activities. For instance, in the context of AMPA receptor antagonists, substitutions on the quinazoline ring have been shown to modulate potency and selectivity. However, direct extrapolation to the 6,8-dichloro substituted scaffold is not scientifically rigorous without supporting experimental data.
Table 1: Hypothetical Data Table for SAR Analysis
| Compound ID | Linker Type | R Group | Biological Activity (IC50/EC50 in µM) |
| I-1 | Amide | Phenyl | Data not available |
| I-2 | Amide | 4-Chlorophenyl | Data not available |
| II-1 | Hydrazide | Benzoyl | Data not available |
| III-1 | Sulfonamide | Benzenesulfonyl | Data not available |
This table is for illustrative purposes only to demonstrate the type of data required for a comprehensive SAR discussion. The data points are not based on actual experimental results.
Mechanistic Investigations of Biological Activities of 6,8 Dichloroquinazoline 2,4 1h,3h Dione Derivatives
Inhibition of Key Enzymatic Targets
Derivatives of the 6,8-dichloroquinazoline-2,4(1H,3H)-dione scaffold have been the subject of extensive research due to their potential to interact with and inhibit a variety of key enzymatic targets involved in pathological processes. These investigations have revealed mechanisms of action spanning antibacterial, anticancer, and other therapeutic areas. The core structure of quinazoline-2,4(1H,3H)-dione serves as a versatile template for designing potent and selective inhibitors for a range of critical enzymes.
Quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.gov These enzymes are crucial for managing DNA supercoiling and decatenation, making them validated targets for antibacterial agents. uni-tuebingen.denih.gov The inhibition of these type II topoisomerases by quinazolinedione derivatives presents a strategy to combat bacterial infections and address the challenge of growing antibiotic resistance. nih.gov
Research into novel series of these derivatives has shown that specific compounds exhibit moderate to broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain synthesized compounds have demonstrated promising bioactive spectrums when compared to standard drugs. nih.gov
Table 1: Antimicrobial Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Bioactive Spectrum | Reference |
|---|---|---|
| 13 | Broad bioactive spectrum against Gram-positive and Gram-negative strains. | nih.gov |
| 15 | Broad bioactive spectrum against Gram-positive and Gram-negative strains. | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for cellular processes such as DNA repair and apoptosis. researchgate.net Targeting PARP is a promising strategy in cancer therapy. researchgate.net Novel derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of PARP-1 and PARP-2. researchgate.netresearchgate.net
Structure-activity relationship studies have led to the development of compounds with significant inhibitory activity, with some showing IC50 values in the nanomolar range for PARP-1. researchgate.net For example, compound 6b demonstrated potent PARP-1 enzyme inhibitory activity, comparable to the established PARP inhibitor Olaparib. researchgate.net Furthermore, some derivatives have shown strong cytotoxic effects against breast cancer cell lines, both as single agents and in combination with other treatments. researchgate.net
Table 2: PARP-1/2 Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target | IC50 | Cell Line | Cell Proliferation IC50 | Reference |
|---|---|---|---|---|---|
| 6b | PARP-1 | 8.65 nM | - | - | researchgate.net |
| 6m | - | - | MDA-MB-436 | 25.36 ± 6.06 μM | researchgate.net |
| 10 | PARP-1/2 | - | MX-1 | < 3.12 μM | researchgate.net |
| 11 | PARP-1/2 | - | MX-1 | 3.02 μM | researchgate.net |
| TP-3 | PARP-1 | - | MDA-MB-231 | 0.7 μM | researchgate.net |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that regulates angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. benthamscience.comnih.govsemanticscholar.org Consequently, inhibiting VEGFR-2 is a major strategy in cancer treatment. nih.gov Several derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of VEGFR-2 tyrosine kinase. benthamscience.comnih.gov
Many of these compounds exhibit dual inhibitory activity, often targeting other kinases like c-Met simultaneously. nih.govnih.gov This multi-targeted approach can help overcome therapeutic resistance. nih.gov Studies have identified 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with substantial dual c-Met/VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov
Table 3: VEGFR-2 Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target(s) | VEGFR-2 IC50 | Reference |
|---|---|---|---|
| 2c | c-Met / VEGFR-2 | 0.052 - 0.084 µM | nih.gov |
| 4b | c-Met / VEGFR-2 | 0.052 - 0.084 µM | nih.gov |
| 4e | c-Met / VEGFR-2 | 0.052 - 0.084 µM | nih.gov |
| SQ2 | VEGFR-2 | 0.014 μM | benthamscience.com |
| 3e | c-Met / VEGFR-2 | 83 nM | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor protein tyrosine kinase that plays a significant role in regulating cell growth, proliferation, and apoptosis. nih.gov Dysregulation of EGFR signaling is implicated in the development of many solid tumors, making it an attractive target for anticancer therapy. nih.govnih.gov The quinazoline (B50416) scaffold is a core feature of many EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.govamazonaws.com
Novel series of quinazolinone-containing derivatives have been designed and synthesized, showing reasonable to high inhibitory activity against EGFR-TK. nih.gov For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited potent inhibition with an IC50 value of 1.37 nM. nih.gov Other derivatives have shown cytotoxicity against cancer cell lines comparable to established drugs like Erlotinib. nih.gov The mechanism of these inhibitors involves competitively blocking the binding of adenosine triphosphate (ATP) in the tyrosine kinase domain. nih.gov
Table 4: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Target | EGFR-TK IC50 | Cell Line | Cell Proliferation IC50 | Reference |
|---|---|---|---|---|---|
| 8b | EGFR-TK | 1.37 nM | - | - | nih.gov |
| Most Potent Derivative | - | - | MCF-7 | 12.84 ± 0.84 µM | nih.gov |
| Most Potent Derivative | - | - | SW480 | 10.90 ± 0.84 µM | nih.gov |
Cyclin-Dependent Kinase 5 (CDK5) is a serine/threonine kinase that is important in neuronal functions but is also hyperactivated in several human cancers, including glioblastoma. researchgate.netnih.gov This makes CDK5 an appealing pharmacological target. researchgate.netnih.gov Research has identified that derivatives of quinazoline-2,4(1H,3H)-dione possess inhibitory activity against CDK5. nih.gov
Specifically, certain quinazolinone analogs bearing an aminobenzimidazole moiety have displayed significant inhibitory potential toward CDK5 activity. nih.gov In vitro kinase inhibition studies have determined the IC50 values for several of these compounds, identifying them as promising candidates for further development. nih.gov
Table 5: CDK5 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | CDK5 IC50 (in U87 cell extracts) | Reference |
|---|---|---|
| JMV5735 | 9.35 ± 11.1 μM | nih.gov |
| JMV5886 | 24.4 ± 32.5 μM | nih.gov |
| JMV5889 | 28.7 ± 51.2 μM | nih.gov |
Akt, also known as Protein Kinase B (PKB), is a key kinase in the PI3K/Akt/mTOR signaling pathway, which is central to regulating cell survival, proliferation, and metabolism. nih.gov The dysregulation of this pathway is a common feature in many cancers. semanticscholar.org Certain quinazoline-based derivatives have been investigated as inhibitors of this pathway, targeting Akt specifically. nih.govedgccjournal.org
One study identified a 2-phenylquinazolin-4-one derivative as a pan-inhibitor with activity against AKT, CDK9, and TNKS2, showing favorable binding affinities in silico. edgccjournal.org Another investigation into dimorpholinoquinazoline-based compounds found that compound 7c could inhibit the phosphorylation of Akt at nanomolar concentrations, demonstrating a clear effect on the PI3K/Akt/mTOR signaling cascade. nih.gov
Table 6: Akt Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Mechanism | Effective Concentration / Binding Affinity | Reference |
|---|---|---|---|
| 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one | Pan-inhibitor (in silico) | -27.30 kcal/mol (Binding Affinity for AKT) | edgccjournal.org |
| 7c | Inhibition of Akt phosphorylation | 125–250 nM | nih.gov |
Phosphodiesterase (PDE) 4 Inhibition
The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP), has been identified as a biological activity of the broader quinazoline-2,4(1H,3H)-dione class. Elevated cAMP levels are associated with anti-inflammatory and other therapeutic effects. While various analogues of quinazoline-2,4(1H,3H)-dione have been explored for this activity, specific studies detailing the PDE4 inhibitory mechanism or potency of 6,8-dichloro substituted derivatives are not presently available in the reviewed literature.
5-HT3A Receptor Antagonism
Derivatives of quinazoline-2,4(1H,3H)-dione have also been recognized for their potential as 5-HT3A receptor antagonists. The 5-HT3A receptor is a key target in the management of nausea and vomiting, particularly that induced by chemotherapy. Antagonism of this receptor by small molecules can prevent the signaling that leads to emesis. However, research explicitly demonstrating or detailing the 5-HT3A receptor antagonism by this compound derivatives could not be identified in the current body of scientific publications.
Cellular Pathway Modulation
The anticancer potential of the quinazoline family is often attributed to its ability to modulate critical cellular pathways involved in cell growth, proliferation, and death.
Cell Cycle Arrest (e.g., G2/M phase)
A common mechanism for anticancer agents is the disruption of the cell cycle, leading to arrest at specific checkpoints and preventing cell division. For the general class of quinazolinone derivatives, induction of cell cycle arrest, particularly at the G2/M phase, has been noted as a mechanism contributing to their cytotoxic effects. This arrest is often linked to the disruption of microtubule dynamics. Despite this, specific studies confirming and quantifying the effect of this compound derivatives on cell cycle progression are not detailed in the available literature.
Induction of Apoptotic Cell Death
Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Many chemotherapeutic agents function by activating intrinsic or extrinsic apoptotic pathways. Quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines. However, specific research elucidating the pro-apoptotic mechanisms of 6,8-dichloro substituted analogues, including the activation of caspases or modulation of Bcl-2 family proteins, is not specifically documented.
Modulation of Tubulin Polymerization
Tubulin is the protein subunit of microtubules, which are essential for cell structure, transport, and the formation of the mitotic spindle during cell division. Agents that interfere with tubulin polymerization or depolymerization are potent anticancer drugs. While the broader quinazolinone scaffold has been investigated for its impact on tubulin polymerization, there is a lack of specific data demonstrating how this compound derivatives modulate this process.
Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. Inhibition of this pathway is a key strategy in oncology drug discovery. While certain nitrogen-containing heterocyclic compounds, including some quinazoline derivatives, have been explored as Wnt pathway inhibitors, there is no specific information available that describes the mechanism or efficacy of this compound derivatives in modulating Wnt/β-catenin signaling.
Computational and Theoretical Studies on 6,8 Dichloroquinazoline 2,4 1h,3h Dione
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For the quinazoline-2,4(1H,3H)-dione scaffold, docking studies have been instrumental in elucidating potential mechanisms of action against various biological targets.
Research on different derivatives has shown that the quinazoline-2,4(1H,3H)-dione core can effectively anchor ligands within protein binding pockets through a network of interactions. For instance, studies targeting dual c-Met/VEGFR-2 tyrosine kinase inhibitors revealed that the dione (B5365651) moiety can form crucial hydrogen bonds with key amino acid residues. semanticscholar.orgnih.gov Specifically, derivatives have been shown to interact with highly conserved residues like Asp1222 in the c-Met kinase and Asp1046 in the VEGFR-2 kinase domain. semanticscholar.orgnih.gov Similarly, when evaluated as α-amylase and α-glucosidase inhibitors, the active compounds displayed various intermolecular interactions within the enzyme's active site. researchgate.net
For 6,8-dichloroquinazoline-2,4(1H,3H)-dione, the two chlorine atoms at the C6 and C8 positions on the benzene (B151609) ring are expected to significantly influence its binding profile. These electron-withdrawing groups can modulate the electronic distribution of the entire ring system, potentially altering the strength of existing hydrogen bonds and π-π stacking interactions. Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The specific positioning of these chlorine atoms could allow for unique interactions with halogen bond acceptors (e.g., backbone carbonyls, serine, threonine) in a target's active site, thereby enhancing binding affinity and selectivity.
| Target Protein(s) | Key Interacting Residues | Type of Interactions | Reference |
|---|---|---|---|
| c-Met / VEGFR-2 Tyrosine Kinases | Asp1222 (c-Met), Asp1046 (VEGFR-2), Glu885 (VEGFR-2) | Hydrogen Bonding | semanticscholar.orgnih.gov |
| α-Amylase / α-Glucosidase | Not specified | Various intermolecular interactions | researchgate.net |
| COVID-19 Main Protease (Mpro) | Not specified | General binding analysis | researchgate.net |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex and a more refined understanding of the binding interactions.
MD simulations can be used to validate the stability of docking poses, calculate binding free energies, and observe the behavior of water molecules in the active site. For the quinazoline-2,4(1H,3H)-dione scaffold, MD simulations would be a logical next step after docking to confirm the stability of the predicted binding modes. The simulation would reveal how the ligand and protein adapt to each other and whether the key interactions observed in docking are maintained over a simulated timescale. For this compound, MD simulations would be particularly valuable to assess the stability and geometry of potential halogen bonds, which can be sensitive to the dynamic environment of the binding pocket.
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) with functionals like B3LYP, are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity.
For the parent quinazoline-2,4(1H,3H)-dione, high-level computations like G3(MP2)//B3LYP have been used to determine thermochemical properties, such as the standard molar enthalpy of formation. researchgate.net DFT calculations using the B3LYP functional with the 6–311++G(d,p) basis set have been applied to other quinazoline-2,4-dione derivatives to investigate molecular structures and the relative stabilities of different isomers. researchgate.net
The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
| Computational Method | Calculated Properties | Key Findings | Reference |
|---|---|---|---|
| G3(MP2)//B3LYP | Standard molar enthalpy of formation, Aromaticity (NICS) | Provided accurate thermochemical data for the parent scaffold. | researchgate.net |
| DFT B3LYP/6–311++G(d,p) | Molecular structure, Isomer stability, HOMO/LUMO energies, Energy gap | Confirmed higher stability of Z-isomers due to intramolecular hydrogen bonding; energy gap influenced by substituents. | researchgate.net |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are crucial for understanding the stability of a molecule and its potential to undergo reactions involving bond cleavage, such as those initiated by radicals or metabolism.
For quinazoline-based compounds, BDE calculations have been performed to understand their antioxidant potential. For example, the BDE of N-H groups in related 1,2,4-triazolo[1,5-a]quinazoline derivatives was calculated at the PCM-B3P86/6-31+G(d,p) level of theory to evaluate their ability to act as radical scavengers. researchgate.net For this compound, calculating the BDE for the N1-H and N3-H bonds would provide insight into its antioxidant capacity and metabolic stability at these positions. Additionally, calculating the C-Cl bond dissociation energies would be important for assessing its potential for metabolic dechlorination or other degradation pathways.
In Silico Screening and Virtual Library Design
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. This process often begins with a core scaffold, such as quinazoline-2,4(1H,3H)-dione, which is then elaborated into a virtual library by adding a variety of substituents at different positions.
The design of such libraries allows for the systematic exploration of the chemical space around a privileged core. nih.gov For the quinazoline-2,4(1H,3H)-dione scaffold, a virtual library could be designed by introducing diverse functional groups at positions 1, 3, 5, 6, 7, and 8. The 6,8-dichloro substitution pattern represents one specific entry in such a library. This library can then be screened against a panel of biological targets using high-throughput molecular docking and other computational filters (e.g., ADMET prediction) to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. semanticscholar.orgnih.gov This approach accelerates the drug discovery process by focusing resources on compounds with the highest predicted potential for activity and favorable drug-like properties.
Emerging Research Directions and Future Perspectives
Design of Novel Multi-Targeted Ligands
The development of multi-targeted ligands, which can modulate multiple biological targets simultaneously, represents a promising strategy for treating complex multifactorial diseases. The quinazoline-2,4(1H,3H)-dione core is an attractive framework for this approach. Researchers are actively designing derivatives of this scaffold to act as inhibitors for a range of targets.
One significant area of investigation is in the field of oncology, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Novel derivatives of quinazoline-2,4(1H,3H)-dione bearing moieties like a 3-amino pyrrolidine (B122466) have been synthesized and identified as potent PARP-1/2 inhibitors. nih.gov These compounds have shown strong cytotoxic effects in cancer cell lines and can enhance the efficacy of other chemotherapeutic agents like temozolomide. nih.gov
Furthermore, the quinazoline (B50416) scaffold is being explored for its potential in treating neurodegenerative diseases such as Alzheimer's. By modifying the core structure, scientists aim to create compounds that can inhibit multiple pathological pathways, including cholinesterases (hChE) and β-secretase (hBACE-1), which are key enzymes in the progression of Alzheimer's disease.
Development of Advanced Synthetic Strategies
Efficient synthesis of the 6,8-dichloroquinazoline-2,4(1H,3H)-dione core and its derivatives is crucial for drug development. Traditional synthetic routes often begin with substituted anthranilic acids. For this compound, the logical starting material is 3,5-dichloroanthranilic acid.
Established methods involve the cyclization of the anthranilic acid derivative. One common approach is the reaction with potassium cyanate (B1221674), often in an aqueous medium, which proceeds through a urea (B33335) derivative that subsequently cyclizes to form the dione (B5365651) ring structure. google.com Another method involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene, to achieve cyclization. nih.govmdpi.com
Recent advancements have focused on creating more environmentally friendly and efficient synthetic processes. An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that uses water as the solvent and proceeds at room temperature. This method involves the reaction of an anthranilic acid derivative with potassium cyanate to form a urea intermediate, followed by base-mediated cyclization and subsequent acidification to yield the final product in high purity and yield. Such green chemistry approaches are pivotal for sustainable industrial-scale production.
Another advanced strategy involves the annulation of substituted anthranilic esters with N-pyridyl ureas. This method avoids the need for metal catalysts and produces quinazoline-2,4(1H,3H)-diones in moderate to good yields, demonstrating the versatility of modern synthetic chemistry in accessing these important scaffolds. mdpi.com
Integration of Computational Approaches in Drug Discovery
Computational tools are integral to modern drug discovery, enabling the rational design and optimization of new drug candidates. For derivatives of this compound, in silico techniques such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are widely used.
Molecular docking studies are employed to predict the binding modes and affinities of quinazolinedione derivatives with their biological targets. For instance, docking has been used to understand the interactions of these compounds with enzymes like bacterial dihydrofolate reductase (DHFR) and the main protease (Mpro) of SARS-CoV-2. nih.govekb.eg These studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity and guide the design of more potent inhibitors. ekb.eg Programs like PyRx and CDOCKER are utilized to investigate the binding features of these ligands within the active sites of target proteins, such as PARP-1 and PARP-2. nih.gov
In addition to predicting efficacy, computational methods are used to forecast the pharmacokinetic properties of new compounds. ADMET predictions help to identify candidates with good drug-like properties early in the discovery process, reducing the likelihood of failure in later clinical stages. nih.gov
Exploration of New Biological Targets and Pathways
While the quinazoline-2,4(1H,3H)-dione scaffold is well-established as a source of PARP and antibacterial inhibitors, ongoing research continues to uncover new biological targets and therapeutic applications. nih.govnih.gov The unique substitution pattern of this compound makes it a valuable platform for exploring these new frontiers.
Emerging targets for this class of compounds include:
Viral Enzymes : Derivatives are being investigated as antiviral agents, with studies showing inhibitory activity against targets like the Hepatitis C Virus (HCV) NS5B polymerase and the main protease of SARS-CoV-2. nih.govekb.eg
Kinases : The quinazoline core is a known kinase-binding motif. Research is ongoing to develop derivatives that can selectively inhibit specific kinases involved in cancer and inflammatory diseases. nih.gov
Ion Exchangers : The Na+/H+ exchanger isoform 1 (NHE-1) has been identified as a target for quinazolinedione derivatives, presenting opportunities for developing treatments for cardiovascular diseases and inflammation. nih.govmdpi.com
Signaling Pathways : Recent studies have shown that quinazoline-2,4(1H,3H)-dione can modulate signaling pathways crucial in cancer, such as those involving STAT3 and FOXO3a in hepatocellular carcinoma. researchgate.netpatsnap.com
This exploration into new targets highlights the therapeutic plasticity of the quinazoline-2,4(1H,3H)-dione scaffold.
Addressing Resistance and Selectivity Challenges
A major challenge in drug development is overcoming acquired resistance in pathogens and cancer cells, as well as achieving selectivity for the intended target to minimize off-target side effects. The this compound structure offers a template that can be modified to address these issues.
In the context of antibacterial agents, quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. This approach aims to create new antibacterial agents that can circumvent existing resistance mechanisms in various bacterial strains. nih.gov
In cancer therapy, achieving selectivity between different enzyme isoforms is critical. For PARP inhibitors, selectivity for PARP-2 over PARP-1 (or vice versa) could lead to more targeted therapies with reduced side effects. The design and synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives have led to the discovery of compounds with significant selectivity for PARP-2, demonstrating that careful structural modification of the quinazoline ring can fine-tune inhibitor specificity. nih.gov The chlorine atoms at the 6- and 8-positions can influence the electronic properties and conformation of the molecule, potentially playing a key role in achieving desired selectivity profiles against targets like kinases and PARP isoforms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-dichloroquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from anthranilic acid derivatives or nitrobenzamide precursors. For example, nitration of quinazoline-dione followed by chlorination (via POCl₃ or Cl₂ gas) introduces chlorine atoms at positions 6 and 8. Reaction optimization includes:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Temperature control : Chlorination at 80–100°C minimizes side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and regioselectivity .
Yield improvements (>70%) are achieved by iterative recrystallization from DMSO/ethanol mixtures .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–165 ppm). Chlorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for H-5 and H-7) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
- XRD : Resolve hydrogen bonding networks (e.g., N–H···O distances of 1.89 Å and angles of 169–177°) to validate crystallinity .
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What safety protocols are recommended for handling halogenated quinazoline-diones?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile chlorinating agents .
- Storage : Keep in airtight containers under dry N₂ gas at 2–8°C to prevent hydrolysis .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic hydrogen bonding data in quinazoline-dione derivatives?
- Methodological Answer :
- Cross-validation : Compare XRD-derived hydrogen bond lengths (e.g., 1.89 Å in solid state ) with solution-state NMR (e.g., NOESY for proximity analysis).
- Variable-temperature NMR : Monitor N–H signal broadening at elevated temperatures to assess dynamic hydrogen bonding .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to simulate H-bond energies and compare with experimental data .
Q. What methodologies enable sustainable synthesis of quinazoline-diones using CO₂?
- Methodological Answer :
- CO₂ fixation : React anthranilamides with CO₂ (1–5 atm) in ionic liquid catalysts (e.g., [Bmim]Br) at 80°C to form the dione ring. This avoids phosgene and reduces waste .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) and improve yields (85–90%) by enhancing CO₂ activation .
Q. How can regioselectivity challenges in halogenation be addressed for quinazoline-dione scaffolds?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to steer chlorination to positions 6 and 8 .
- Halogen exchange : Use CuCl₂ in DMF at 120°C to replace bromine atoms with chlorine selectively .
- In situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies analyze intermolecular hydrogen bonding in solid-state quinazoline-diones?
- Methodological Answer :
- XRD topology analysis : Identify graph-set motifs (e.g., R₂²(8) rings in centrosymmetric dimers ).
- Terahertz spectroscopy : Detect low-frequency H-bond vibrations (50–200 cm⁻¹) to map packing interactions .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >250°C) with H-bond network robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
